1-methyl-1H-indol-6-ol
Overview
Description
1-methyl-1H-indol-6-ol is a chemical compound that belongs to the family of indoles. It is commonly known as skatole and has a strong fecal odor. Despite its unpleasant smell, this compound has significant importance in the field of scientific research due to its various applications.
Scientific Research Applications
Alzheimer's Disease Research
1-Methyl-1H-indol-6-ol derivatives have shown potential in Alzheimer's disease research. For instance, a study developed a novel compound, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate, exhibiting high affinity at human 5-HT6R and selectivity over various target sites. This compound demonstrated preclinical efficacy and synergistic effects when combined with donepezil and memantine, suggesting its potential for treating cognitive disorders (Nirogi et al., 2017).
Hypertension Treatment
N-Phenyl indole derivatives, including compounds similar to this compound, have been investigated for their potential as angiotensin II receptor antagonists in treating hypertension. These compounds have demonstrated significant antihypertensive effects in animal models, comparable or superior to existing drugs like losartan and telmisartan (Zhu et al., 2016).
Metal Interaction Studies
Research has explored the interaction between metal ions like Zn(II), Cd(II), and Pt(II) and anti-inflammatory drugs, including indole derivatives similar to this compound. These studies provide insights into the antibacterial and growth inhibitory activity of these complexes, which could be higher than that of the parent ligands (Dendrinou-Samara et al., 1998).
Antioxidant and Cytotoxicity Properties
Compounds similar to this compound have been examined for their antioxidant and cytotoxic properties. In a study, various 6-methoxytetrahydro-β-carboline derivatives exhibited moderate antioxidant properties and displayed lower toxicity in non-tumorous cell lines compared to certain standard drugs (Goh et al., 2015).
Conformational Studies in Peptides
Research has been conducted on novel 3,4-fused tryptophan analogues, involving this compound derivatives, for use in peptide and peptoid conformation elucidation studies. These studies aid in understanding the conformational flexibility of peptides, which is crucial for their biological activity (Horwell et al., 1994).
Antitumor Activity
This compound derivatives have been investigated for their potential in treating rare and rapidly fatal diseases like diffuse malignant peritoneal mesothelioma (DMPM). Some compounds have shown the ability to reduce cell proliferation and induce apoptotic responses in cancer cell models, which could be significant for future cancer treatments (Carbone et al., 2013).
Mechanism of Action
Target of Action
1-Methyl-1H-indol-6-ol is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , playing a crucial role in cell biology . .
Mode of Action
Indole derivatives, in general, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting an impact on viral replication pathways.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular levels.
Action Environment
One study suggests that the vibrational characteristics of a related compound, 6-isocyano-1-methyl-indole, can be influenced by the solvent’s polarizability , which could potentially apply to this compound as well.
Biochemical Analysis
Biochemical Properties
1-methyl-1H-indol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be involved in the enantioselective preparation of β-aryloxy-β-keto esters via chlorination of β-keto esters and subsequent SN2 reactions with phenols
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives can act as ligands for multiple receptors, influencing signal transduction pathways and cellular responses . The binding interactions of this compound with biomolecules are critical for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in in vitro and in vivo experiments . Understanding the temporal effects of this compound is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects . For example, indole derivatives have been shown to inhibit the release of GLP-1 at certain concentrations while enhancing its release at others . Understanding the dosage effects of this compound is essential for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, indole derivatives can be metabolized through pathways involving tryptophan degradation, leading to the production of bioactive metabolites . Understanding the metabolic pathways of this compound is crucial for elucidating its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, indole derivatives can be transported across cell membranes through specific transporters, affecting their intracellular concentration and activity . Understanding the transport and distribution of this compound is critical for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives can localize to the nucleus, mitochondria, or other organelles, influencing their biological activity and therapeutic effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
properties
IUPAC Name |
1-methylindol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-5-4-7-2-3-8(11)6-9(7)10/h2-6,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOVRUXKQGYTPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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